alpha-Ribazole

説明

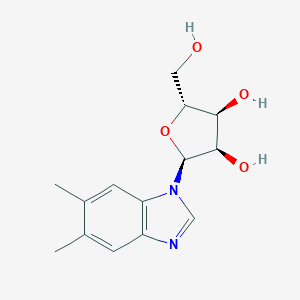

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S,3R,4S,5R)-2-(5,6-dimethylbenzimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-7-3-9-10(4-8(7)2)16(6-15-9)14-13(19)12(18)11(5-17)20-14/h3-4,6,11-14,17-19H,5H2,1-2H3/t11-,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLRUKOJSWOKCPP-SYQHCUMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201030606 |

Source

|

| Record name | alpha-Ribazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132-13-8 |

Source

|

| Record name | α-Ribazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ribazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ribazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201030606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-RIBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENA499945F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic and Salvage Pathways of Alpha Ribazole

De Novo Biosynthesis of Alpha-Ribazole-5'-Phosphate

The de novo synthesis of this compound-5'-phosphate is a critical step in the assembly of the nucleotide loop of cobalamin in many bacteria. pnas.org This pathway hinges on the activity of a key enzyme that facilitates the fusion of 5,6-dimethylbenzimidazole (B1208971) (DMB) with a phosphoribosyl moiety.

Role of Nicotinate (B505614) Mononucleotide:5,6-Dimethylbenzimidazole Phosphoribosyltransferase (CobT)

The central enzyme in the de novo pathway is Nicotinate mononucleotide:5,6-dimethylbenzimidazole phosphoribosyltransferase, commonly known as CobT. pnas.orgnih.gov This enzyme catalyzes the transfer of the phosphoribosyl group from a donor molecule to DMB, resulting in the formation of this compound-5'-phosphate. researchgate.netnih.gov The activity of CobT is considered the canonical step for the activation of the lower ligand base in the biosynthesis of adenosylcobamides in numerous prokaryotes.

Enzymatic Steps and Precursors in CobT Pathway

The enzymatic reaction catalyzed by CobT involves the transfer of the phosphoribosyl moiety from nicotinate mononucleotide (NaMN) to DMB. pnas.orgnih.gov This reaction proceeds via an inversion of configuration at the anomeric carbon of the ribose, yielding the α-anomer, this compound-5'-phosphate, and releasing nicotinic acid. researchgate.netnih.gov

The key precursors for this pathway are 5,6-dimethylbenzimidazole (DMB) and nicotinate mononucleotide (NaMN). pnas.orgnih.gov The reaction mechanism involves a general base catalysis, where a key residue in the active site of CobT facilitates the nucleophilic attack of a nitrogen atom of the DMB imidazole (B134444) ring on the C1' of the ribose in NaMN. researchgate.netnih.gov

| Step | Enzyme | Substrates | Products |

| Phosphoribosyl transfer | CobT | 5,6-dimethylbenzimidazole (DMB), Nicotinate mononucleotide (NaMN) | This compound-5'-phosphate, Nicotinic acid |

This compound Salvage Pathways

In contrast to the de novo synthesis, some microorganisms have evolved a salvage pathway to acquire and utilize pre-formed this compound from their environment. This pathway is particularly prominent in certain bacteria that lack the CobT enzyme. nih.gov

Identification and Characterization of this compound Transporters (CblT)

The initial step in the salvage pathway is the uptake of exogenous this compound, a process mediated by a specific transporter protein known as CblT. nih.gov CblT has been identified as an energy-coupling factor (ECF)-type ATP-binding cassette (ABC) transporter. These transporters are responsible for the translocation of this compound across the cell membrane into the cytoplasm. Studies on CblT from Listeria innocua have shown that it specifically transports this compound and does not transport DMB or this compound-5'-phosphate. nih.gov

Role of this compound Kinase (CblS) in Phosphorylation to this compound-5'-Phosphate

Once inside the cell, this compound is phosphorylated to this compound-5'-phosphate by the enzyme this compound kinase, also known as CblS. nih.govnih.gov This ATP-dependent phosphorylation is the final step in the salvage pathway, yielding the same activated intermediate as the de novo pathway. nih.govnih.gov

Research on the CblS enzyme from Geobacillus kaustophilus (GkCblS) has provided insights into its kinetic properties and substrate specificity. The enzyme exhibits specificity for the α-N-glycosidic bond but is more promiscuous regarding the base of the α-riboside. nih.govnih.govacs.org GkCblS can phosphorylate other α-ribosides, such as α-adenosine, although it does not act on β-N-linked glycosides. nih.govnih.govacs.org

Kinetic Parameters of Geobacillus kaustophilus CblS (GkCblS) nih.gov

| Substrate | Apparent Km (μM) |

|---|---|

| This compound | 358 |

Comparative Analysis of CobT-dependent and CblTS-dependent Pathways Across Microbial Taxa

The distribution of the de novo (CobT-dependent) and salvage (CblTS-dependent) pathways for this compound-5'-phosphate synthesis varies across different microbial taxa. The CobT-dependent pathway is widespread among bacteria that synthesize cobalamin de novo, such as Salmonella enterica. nih.gov

In contrast, the CblTS-dependent salvage pathway is notably present in a subset of Gram-positive bacteria, particularly within the phylum Firmicutes. nih.govnih.gov Many species within this phylum, including important human pathogens like Listeria monocytogenes, Clostridium botulinum, and Clostridium tetani, lack a functional CobT homolog but possess the genes for CblT and CblS. nih.gov This indicates a reliance on salvaging this compound from their environment.

Interestingly, some bacteria, such as Geobacillus kaustophilus, possess the genes for both the CobT and the CblTS pathways. nih.gov This suggests that these organisms have the metabolic flexibility to either synthesize this compound-5'-phosphate de novo or salvage it from their surroundings, depending on environmental conditions and nutrient availability. The presence of both pathways in a single organism highlights the evolutionary advantage of metabolic versatility.

Distribution of this compound Synthesis Pathways in Selected Microbial Taxa

| Organism | Pathway | Phylum |

|---|---|---|

| Salmonella enterica | CobT-dependent (de novo) | Proteobacteria |

| Listeria innocua | CblTS-dependent (salvage) | Firmicutes |

| Lactobacillus coryniformis | CblTS-dependent (salvage) | Firmicutes |

| Geobacillus kaustophilus | CobT-dependent and CblTS-dependent | Firmicutes |

Dephosphorylation of this compound-5'-Phosphate by this compound Phosphatase (CobC)

In the intricate biosynthetic and salvage pathways of cobalamin (vitamin B12) in certain bacteria, the dephosphorylation of this compound-5'-phosphate is a critical step. This reaction is catalyzed by the enzyme this compound phosphatase, encoded by the cobC gene. This enzyme, systematically known as adenosylcobalamin/alpha-ribazole-5'-phosphate phosphohydrolase (EC 3.1.3.73), ensures the availability of this compound for the final assembly of the nucleotide loop of cobalamin.

The Role of CobC in Cobalamin Biosynthesis

The CobC enzyme plays a pivotal role in the nucleotide loop assembly pathway of cobalamin in bacteria such as Salmonella typhimurium and Escherichia coli. nih.gov In this pathway, 5,6-dimethylbenzimidazole is converted to this compound-5'-phosphate. CobC then catalyzes the hydrolysis of the phosphate (B84403) group from this compound-5'-phosphate, yielding this compound and inorganic phosphate. nih.gov This unphosphorylated this compound is subsequently condensed with adenosylcobinamide-GDP to form adenosylcobalamin-5'-phosphate, a precursor to the final active form of vitamin B12.

In vitro studies with enzymes from Salmonella typhimurium have demonstrated that the CobC protein is responsible for the dephosphorylation of N1-(5-phospho-alpha-D-ribosyl)-5,6-dimethylbenzimidazole (this compound-5'-phosphate) to produce N1-alpha-D-ribosyl-5,6-dimethylbenzimidazole (this compound). nih.gov Further investigations have shown that CobC can also dephosphorylate adenosylcobalamin-5'-phosphate to adenosylcobalamin, suggesting its involvement in the final step of the pathway. nih.gov

Biochemical Properties and Research Findings

The CobC enzyme belongs to the family of hydrolases, specifically those acting on phosphoric monoester bonds. uniprot.org Genetic and biochemical analyses have been instrumental in elucidating its function. In Salmonella typhimurium, a lack of cobC gene function blocks the synthesis of cobalamin from its precursors, a defect that can be rescued by the addition of exogenous this compound. nih.gov This provides strong in vivo evidence for its role as an this compound phosphatase.

Biochemical characterization of CobC has been a subject of research to understand its catalytic mechanism and substrate specificity. The enzyme from Salmonella typhimurium has a predicted polypeptide mass of 26 kDa and shows significant homology to other phosphatases, including phosphoglycerate mutase, fructose-2,6-bisphosphatase, and acid phosphatase enzymes. nih.gov

Substrate Specificity

While the primary substrate of CobC in the context of this compound biosynthesis is this compound-5'-phosphate, in vitro studies have shown that the enzyme can also act on adenosylcobalamin-5'-phosphate. nih.govuniprot.org This dual specificity suggests a broader role in the final maturation of cobalamin.

Below is a table summarizing the known substrates of the CobC enzyme from Salmonella typhimurium.

| Substrate | Product | Pathway Involvement |

| This compound-5'-phosphate | This compound | Cobalamin Biosynthesis |

| Adenosylcobalamin-5'-phosphate | Adenosylcobalamin | Cobalamin Biosynthesis |

This table is based on in vitro experimental data.

Active Site and Catalytic Mechanism

Analysis of the amino acid sequence of CobC from E. coli and S. typhimurium through protein databases like UniProt suggests the presence of key active site residues. By similarity to other phosphatases, a histidine residue is proposed to be involved in the formation of a tele-phosphohistidine intermediate, and another residue is predicted to act as a proton donor/acceptor during catalysis. uniprot.orguniprot.org The crystal structure of the this compound phosphatase from Shigella flexneri, a close relative of Salmonella, has been determined, providing a structural basis for understanding the enzyme's mechanism.

| Organism | Proposed Active Site Residue | Putative Function |

| Escherichia coli | Histidine | Forms phosphohistidine (B1677714) intermediate |

| Escherichia coli | Unspecified | Proton donor/acceptor |

| Salmonella typhimurium | Histidine | Forms phosphohistidine intermediate |

| Salmonella typhimurium | Unspecified | Proton donor/acceptor |

The functional roles of these residues are inferred from sequence homology to other characterized phosphatases.

Further detailed kinetic and structural studies, including site-directed mutagenesis, are required to precisely elucidate the catalytic mechanism and the specific roles of the active site residues of the CobC enzyme from various bacterial sources.

Enzymological and Mechanistic Studies of Alpha Ribazole Metabolism

Characterization of Key Enzymes

The biosynthesis and salvaging of alpha-ribazole intermediates are catalyzed by a specialized set of enzymes. The characterization of these proteins, including their kinetic properties and substrate preferences, is fundamental to understanding the diversity and regulation of cobamide synthesis.

The enzyme nicotinate (B505614) mononucleotide:5,6-dimethylbenzimidazole (B1208971) phosphoribosyltransferase (CobT) plays a crucial role in the de novo synthesis of this compound-5'-phosphate (α-RP), an essential precursor for the lower ligand of cobalamin. ebi.ac.uk CobT catalyzes the transfer of a phosphoribosyl group from a donor molecule, typically nicotinate mononucleotide (NaMN), to 5,6-dimethylbenzimidazole (DMB), forming α-RP. asm.orgresearchgate.net The reaction proceeds with an inversion of the glycosidic bond configuration from β in the donor to α in the product. nih.gov

Kinetic analyses of CobT from Salmonella enterica have provided insights into its efficiency. While specific Vmax values are not extensively reported in the provided context, the Michaelis-Menten constant (Km) for NaMN has been determined for the wild-type enzyme and various mutants. Changes in amino acid residues, such as at positions G171 or G257, can result in a less efficient enzyme. asm.org

| Enzyme Variant | Apparent Km for NaMN (mM) |

| CobT Wild-Type | 0.8 |

| CobT G171D | 3.5 |

| CobT G257A | 0.9 |

| CobT G257D | 2.1 |

| CobT C160A | 0.4 |

| CobT G320D | 0.4 |

| Data sourced from studies on Salmonella enterica CobT enzymes. asm.org |

The substrate specificity of CobT is a key determinant of the structural diversity of cobamides. nih.gov While many CobT homologs show a strong preference for DMB, the base found in true vitamin B12, their specificity is not absolute. nih.govresearchgate.net Studies have shown that CobT enzymes can activate a range of lower ligand bases. nih.govresearchgate.net For instance, the S. enterica CobT can utilize various benzimidazoles and even purines like adenine (B156593) as substrates. ebi.ac.uknih.gov The enzyme from certain clostridial species is known to act on adenine. ebi.ac.uk This relaxed specificity suggests that in mixed microbial communities, organisms might synthesize different cobamides by utilizing available bases from their environment. nih.gov Furthermore, the substrate specificity of CobT can be predictably altered by mutating key residues in the active site, highlighting the molecular basis for cobamide diversity. nih.gov

In some bacteria, particularly within the Firmicutes phylum like Listeria and Geobacillus, an alternative pathway exists for generating α-RP that bypasses the need for CobT. nih.govresearchgate.netnih.gov This pathway relies on a two-protein system: a transporter (CblT) that salvages exogenous this compound (α-R) from the environment, and an this compound kinase (CblS) that phosphorylates it. researchgate.netnih.gov

CblS (EC 2.7.1.156) is an ATP-dependent kinase that catalyzes the conversion of this compound to this compound-5'-phosphate. researchgate.netacs.org Functional characterization of the CblS enzyme from Geobacillus kaustophilus (GkCblS) has been performed using a continuous spectrophotometric assay. nih.govacs.orgacs.org These studies determined the apparent Km values for its substrates, this compound and ATP. nih.govacs.orgacs.org

| Substrate | Apparent Km (μM) |

| This compound (α-R) | 358 |

| ATP | 297 |

| Kinetic parameters determined for GkCblS. nih.govacs.orgacs.org |

The specific activity of purified GkCblS with this compound as the substrate was found to be 4 μmol of α-RP formed per minute per milligram of protein. nih.gov Structural and functional analyses reveal that the specificity of GkCblS is directed towards the α-N-glycosidic bond of the riboside. nih.govacs.org The enzyme can phosphorylate various α-ribosides, including α-adenosine, but it does not act on β-N-linked glycosides such as β-adenosine or β-ribazole. nih.govacs.orgacs.org This indicates that while the enzyme is selective for the anomeric configuration, it is less specific about the nature of the base attached to the ribose sugar. acs.org

CobC (EC 3.1.3.73) is a phosphatase involved in the final stages of the nucleotide loop assembly in cobalamin biosynthesis. ebi.ac.ukwikipedia.org It is systematically named adenosylcobalamin/α-ribazole-5'-phosphate phosphohydrolase. wikipedia.orgqmul.ac.uk The biochemical mechanism of CobC involves the hydrolysis of a phosphoric monoester bond, releasing inorganic phosphate (B84403). wikipedia.orgontosight.ai

The enzyme exhibits a dual specificity. Its primary biological role is to catalyze the final step in the de novo synthesis of adenosylcobalamin, which is the dephosphorylation of adenosylcobalamin-5'-phosphate to yield active coenzyme B12. qmul.ac.ukuniprot.orguniprot.orgpnas.org However, CobC can also catalyze the hydrolysis of this compound-5'-phosphate to form this compound. uniprot.orguniprot.orgpnas.org This latter activity is particularly relevant in pathways where α-RP is an intermediate. pnas.org The reaction is crucial for providing the this compound moiety for condensation with the activated corrin (B1236194) ring intermediate, adenosylcobinamide-GDP, a reaction catalyzed by the CobS enzyme. ebi.ac.ukpnas.org Like many phosphatases, CobC can be closely related in sequence to other phosphatases with different functions. ebi.ac.uk

Molecular Interactions of this compound with Enzymes and Cofactors

The precise molecular interactions between this compound, its phosphorylated form, and the metabolic enzymes are crucial for the efficiency and specificity of the cobalamin biosynthetic pathway. Structural studies have provided a detailed picture of these interactions.

The crystal structure of S. enterica CobT complexed with its product, this compound-5'-phosphate, has been resolved, offering a snapshot of the active site after catalysis. rcsb.org Further structural analyses of CobT bound to various substrate analogs have helped to map the reaction pathway. rcsb.org These studies show that upon binding of the substrates, water molecules are excluded from the active site, which is critical for preventing the hydrolysis of the labile NaMN substrate. rcsb.org During the transformation from reactants to products, the aromatic base and the ribose moiety move approximately 1.2 Å closer to each other, while the nicotinate and phosphate groups remain relatively stationary. rcsb.org The coordination of the DMB substrate also induces a disorder-to-order transition in a surface loop of the enzyme, a common feature in many nucleotide-binding proteins. rcsb.org

The interaction of this compound with the CblS kinase is defined by the enzyme's specificity for the α-N-glycosidic bond. nih.gov GkCblS effectively binds and phosphorylates various α-ribosides but rejects their β-anomers, indicating a highly specific binding pocket for the sugar's stereochemistry. nih.govacs.org

The timing of the interaction of CobC with its substrates appears to be a key regulatory point. In vitro studies have shown that the CobS enzyme can use α-RP directly to synthesize adenosylcobalamin-5'-phosphate. pnas.orgpnas.org The subsequent dephosphorylation is then carried out by CobC. pnas.orgpnas.org This suggests that in the cellular context, the timing of phosphate removal likely depends on the relative concentrations and affinities of both CobS and CobC for this compound-5'-phosphate. pnas.orgnih.gov

Regulatory Mechanisms of this compound Metabolic Enzymes

The metabolic pathways involving this compound are subject to regulatory mechanisms to ensure the efficient synthesis of cobalamin. This regulation can occur at both the genetic and enzymatic levels.

One proposed regulatory mechanism involves the interplay between different enzymes competing for the same substrate. The timing of the dephosphorylation of α-RP by CobC may be controlled by the relative affinities and activities of CobC and CobS for this intermediate. pnas.orgnih.gov This competition could dictate whether α-RP is directly incorporated into the cobamide by CobS or first dephosphorylated by CobC. pnas.org

In some bacteria, the presence of multiple pathways for generating α-RP suggests another layer of regulation. For instance, some organisms possess both the de novo pathway (CobT) and the salvage pathway (CblT/CblS). nih.gov This redundancy may allow the organism to adapt to different environmental conditions. The de novo synthesis of the DMB base via the BluB enzyme is oxygen-dependent, so the CblT/CblS salvage pathway might be crucial under anaerobic conditions where DMB cannot be synthesized but this compound may be available from the environment. nih.gov

Gene expression regulation is also a key control mechanism. In Desulfitobacterium hafniense, a cobalamin riboswitch has been identified upstream of the operon containing the cblS and cblT genes, which encode the this compound kinase and transporter, respectively. asm.org This suggests that the expression of the this compound salvage pathway is directly controlled by the intracellular concentration of a cobamide, allowing the cell to switch on the salvage machinery when levels of the final product are low. In other organisms, genes for this compound phosphatases, like CblZ, are predicted to be co-regulated with other vitamin metabolism genes through specific cis-regulatory motifs, indicating a coordinated transcriptional response. systemsbiology.net

Biological Roles and Physiological Impact of Alpha Ribazole

Central Role in Adenosylcobalamin (Vitamin B12) Biosynthesis in Prokaryotes

Alpha-ribazole is a fundamental precursor in the assembly of the nucleotide loop of adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12. wikipedia.org The biosynthesis of cobalamin is exclusive to certain bacteria and archaea. nih.gov In many prokaryotes, the enzyme CobT, a nicotinamide (B372718) mononucleotide:5,6-dimethylbenzimidazole (B1208971) (DMB) phosphoribosyltransferase, synthesizes N1-(5-phospho-α-D-ribosyl)-DMB, also known as this compound-5'-phosphate (α-RP), a direct precursor to the nucleotide loop. nih.govnih.gov

However, some bacteria, such as those belonging to the genus Listeria, lack the cobT gene. nih.govnih.gov These organisms have evolved an alternative pathway to synthesize α-RP. For instance, Listeria innocua utilizes a salvaging mechanism that involves two key proteins encoded by the cblT and cblS genes. nih.govnih.gov CblT functions as a transporter specific for this compound, bringing the compound into the cell from the external environment. nih.govnih.gov Once inside the cell, CblS, an this compound kinase, phosphorylates this compound in an ATP-dependent reaction to produce this compound-5'-phosphate. nih.govnih.gov This salvaged and activated precursor can then be incorporated into the cobalamin synthesis pathway, allowing the organism to produce AdoCbl from the incomplete corrinoid, cobinamide. nih.govnih.gov

In organisms like Escherichia coli and Salmonella typhimurium, the enzyme adenosylcobalamin/alpha-ribazole phosphatase, encoded by the cobC gene, can catalyze the hydrolysis of this compound-5'-phosphate to form this compound. uniprot.orguniprot.org This demonstrates the reversible nature of this step in some prokaryotic systems. The presence of these varied pathways highlights the importance of this compound in the metabolic flexibility of prokaryotes concerning vitamin B12 synthesis.

Metabolite and Substrate Functions in Cellular Processes

Beyond its primary role in vitamin B12 synthesis, this compound functions as a crucial metabolite and substrate in various cellular processes. As a metabolite, its availability within a cell or a microbial community is a key determinant for the completion of cobalamin biosynthesis, especially for auxotrophic organisms. nih.gov In environments where this compound is present, it can be taken up by bacteria like Listeria innocua to fulfill their requirement for this B12 precursor. nih.govnih.govnih.gov

As a substrate, this compound is specifically recognized and acted upon by enzymes like the this compound kinase (CblS). nih.govnih.gov Studies on the CblS enzyme from Geobacillus kaustophilus have shown its specificity for α-N-glycosidic bonds, indicating a targeted metabolic function. nih.gov The enzyme's activity is dependent on the presence of ATP, highlighting the energetic investment required for this salvaging pathway. nih.govnih.gov Furthermore, the transport of this compound across the cell membrane by proteins like CblT underscores its role as an external substrate that can be internalized for metabolic use. nih.govnih.gov

Ecological Significance in Microbial Communities

The distribution and exchange of this compound have profound ecological implications, shaping the structure and dynamics of microbial communities. researchgate.net These effects are largely mediated through metabolic dependencies and interactions. researchgate.netresearchgate.netnih.gov

In microbiology, an auxotroph is an organism that cannot synthesize a particular organic compound required for its growth, while a prototroph can. nih.gov In the context of vitamin B12, many microorganisms are auxotrophs and depend on external sources of the complete vitamin or its precursors. nih.govresearchgate.net Listeria innocua serves as a prime example of an auxotroph for this compound, as it lacks the ability to synthesize it de novo but can utilize it if provided externally. nih.govnih.gov

The availability of this compound in an environment, produced by prototrophic bacteria, can therefore support the growth of auxotrophic species. researchgate.net This creates a metabolic dependency that can be a stabilizing factor in microbial communities. nih.govresearchgate.net The prevalence of auxotrophy for various metabolites, including vitamin precursors, is a widespread phenomenon in diverse ecosystems, from aquatic environments to host-associated microbiomes. nih.govresearchgate.netbiorxiv.org

Microbial cross-feeding, or syntrophy, is a process where one organism provides a nutrient that is essential for another. researchgate.net this compound is a key molecule in such interactions. nih.govnih.gov Prototrophic bacteria that can synthesize this compound may release it into the environment, either actively or through cell lysis. nih.gov This released this compound can then be taken up by auxotrophic bacteria, which possess the necessary transport systems like CblT. nih.govnih.gov

A study on marine bacteria demonstrated a cooperative interaction where a Colwellia species synthesizes and releases this compound. nih.gov This is then utilized by a Roseovarius species, which can produce the corrin (B1236194) ring of vitamin B12 but is auxotrophic for the lower ligand. nih.gov This cross-feeding of a B12 building block allows the two auxotrophic organisms to collaboratively synthesize the complete vitamin. nih.gov Such nutrient exchange mechanisms are crucial for the survival and proliferation of many microbial species in nutrient-limited environments. researchgate.netescholarship.org

The interplay between this compound producers and consumers can significantly influence the composition and stability of microbial communities. researchgate.netresearchgate.net The presence of prototrophs can facilitate the existence of auxotrophs, leading to more complex and interconnected microbial networks. researchgate.netfrontiersin.orgnih.govfrontiersin.org The structure of these communities can shift in response to the availability of essential metabolites like this compound. nih.gov

Physiological Effects in Model Organisms (e.g., Escherichia coli, Listeria innocua, mice)

The physiological impact of this compound has been studied in several model organisms. In Escherichia coli, which can both synthesize and utilize vitamin B12, the regulation of the cobalamin biosynthesis pathway is intricate. While E. coli possesses the machinery for de novo synthesis, the presence of external precursors like this compound can influence its metabolic strategies. The cobC gene product in E. coli can dephosphorylate this compound-5'-phosphate, indicating a role in recycling or salvaging this compound. uniprot.org

In Listeria innocua, the physiological effects are more pronounced due to its auxotrophy. The ability to salvage this compound is critical for its capacity to synthesize functional vitamin B12. nih.govnih.gov This, in turn, affects its metabolism, as B12-dependent enzymes are involved in various cellular processes. For instance, some Listeria species are pathogenic, and while L. innocua is generally considered non-pathogenic, its metabolic capabilities, including B12 synthesis, are relevant to its survival and interactions within a host environment. nih.gov

Studies in mice have often focused on the effects of ribavirin (B1680618), a synthetic guanosine (B1672433) analog with a similar riboside structure, which can have various physiological effects, including alterations in red blood cell membranes and embryotoxicity at high doses. nih.govnih.govjofamericanscience.orgresearchgate.netmdpi.com It is important to note that ribavirin is a synthetic drug and its effects are not directly translatable to the natural metabolite this compound. However, these studies highlight the potential for riboside compounds to have systemic physiological effects.

Advanced Methodologies for Alpha Ribazole Research

Isolation and Purification Techniques from Biological Sources and Hydrolysates

Alpha-ribazole is not commercially available, necessitating its isolation from biological materials or synthesis for research purposes. A primary source for isolation is the hydrolysate of vitamin B12 (cyanocobalamin, CNCbl).

A well-established protocol involves the chemical hydrolysis of CNCbl, followed by enzymatic dephosphorylation. researchgate.netmdpi.com This process typically begins with the alkaline hydrolysis of CNCbl, which cleaves the nucleotide loop, releasing a mixture of α-ribazole and its phosphorylated form, α-ribazole-3'-phosphate. researchgate.net To maximize the yield of the desired α-ribazole, the hydrolysate is treated with alkaline phosphatase, which converts the phosphorylated intermediate into α-ribazole. researchgate.netacs.org

Purification of α-ribazole from the complex mixture of the hydrolysate is effectively achieved using boronate affinity chromatography . researchgate.netacs.org This technique leverages the interaction between the boronate groups on the chromatography resin and the cis-diol groups present in the ribose moiety of α-ribazole. The process involves loading the treated hydrolysate onto the column, washing away impurities and residual corrinoids, and then eluting the bound α-ribazole with a low pH buffer, such as formic acid. researchgate.netacs.org This method has been reported to yield a high recovery of α-ribazole. acs.org

Table 1: Key Steps in the Isolation and Purification of this compound from Vitamin B12

| Step | Description | Reagents/Conditions | Purpose |

|---|---|---|---|

| 1. Alkaline Hydrolysis | Heating cyanocobalamin (B1173554) in a strong base. | 5 M NaOH, 85°C for 75 min. researchgate.net | To cleave the nucleotide loop and release α-ribazole and its phosphate (B84403). |

| 2. Neutralization | Adjusting the pH of the hydrolysate. | 5 M HCl. researchgate.net | To prepare the solution for the subsequent enzymatic step. |

| 3. Enzymatic Dephosphorylation | Incubation with alkaline phosphatase. | Alkaline phosphatase, 37°C for 16 h. acs.org | To convert α-ribazole-3'-phosphate to α-ribazole, increasing the yield. |

| 4. Boronate Affinity Chromatography | Separation based on the cis-diol group of the ribose. | Boronate affinity resin, wash with ammonium (B1175870) acetate, elute with 0.1 M formic acid. acs.org | To purify α-ribazole from the reaction mixture. |

| 5. Lyophilization | Freeze-drying the eluted fraction. | Standard lyophilization equipment. acs.org | To remove the formic acid and obtain pure, solid α-ribazole. |

Enzymatic and Chemical Synthesis Methods for Research Applications

For applications requiring specific labeling or larger quantities, enzymatic and chemical synthesis methods provide a powerful alternative to isolation. These methods often focus on the synthesis of α-ribazole or its direct precursor, α-ribazole-5'-phosphate (α-RP).

Enzymatic Synthesis: A key enzyme in the biosynthesis of α-RP is nicotinate (B505614) mononucleotide:5,6-dimethylbenzimidazole (B1208971) phosphoribosyltransferase (CobT). acs.orgnih.gov In organisms like Salmonella enterica, CobT catalyzes the reaction between 5,6-dimethylbenzimidazole (DMB) and nicotinate mononucleotide (NaMN) to produce α-RP. researchgate.netacs.org This enzymatically synthesized α-RP can then be dephosphorylated to α-ribazole using a phosphatase like CobC. acs.org

Another important enzymatic route, particularly in Firmicutes bacteria that lack CobT, is the α-ribazole salvage pathway. researchgate.netresearchgate.net This pathway utilizes two key proteins:

CblT: A transporter protein that facilitates the uptake of exogenous α-ribazole. nih.gov

CblS: An α-ribazole kinase that phosphorylates the salvaged α-ribazole to α-RP using ATP. nih.govdntb.gov.ua

Researchers have leveraged these enzymes to develop in vitro synthesis systems. For example, the CobT enzyme from S. enterica has been purified and used in reaction mixtures to produce α-RP from DMB and NaMN. dntb.gov.ua Similarly, the CblS kinase from Geobacillus kaustophilus has been characterized and used to convert α-ribazole to α-RP. dntb.gov.uanih.gov

Chemical Synthesis: While enzymatic methods are highly specific, chemical synthesis approaches offer versatility. The synthesis of α-ribosides can be achieved, followed by enzymatic phosphorylation if needed. The combination of chemical hydrolysis of vitamin B12 with enzymatic dephosphorylation represents a chemoenzymatic approach to obtain α-ribazole. researchgate.netmdpi.com

Analytical Methods for Detection and Quantification in Biological Matrices

Accurate detection and quantification of α-ribazole and its derivatives in complex biological samples are crucial for studying its metabolism and function. Several advanced analytical techniques are employed for this purpose.

Liquid Chromatography-Fluorimetry: A sensitive method for determining vitamin B12 in food involves its conversion to the fluorescent compound α-ribazole. acs.org This method includes sample purification, often with an immunoaffinity column, followed by chemical hydrolysis and enzymatic treatment to produce α-ribazole, which is then quantified by reversed-phase liquid chromatography with fluorescence detection. researchgate.netacs.org

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the separation and analysis of α-ribazole and its phosphorylated forms. acs.orgresearchgate.net Reversed-phase columns, such as C18, are commonly used to separate these compounds from reaction mixtures or biological extracts. acs.orgresearchgate.net For instance, α-RP has been successfully purified using a C18 column with a gradient of water, methanol, and sodium chloride. acs.orgresearchgate.net Detection can be achieved using UV-visible spectroscopy or by coupling the HPLC system to a mass spectrometer. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides high sensitivity and specificity for the identification and quantification of α-ribazole.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS has been used to confirm the identity of isolated α-ribazole by verifying its molecular mass. researchgate.net

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) offers a powerful platform for quantifying low levels of cobalamins and related compounds in complex matrices like cheese. nih.gov By using multiple reaction monitoring (MRM) mode, this technique provides excellent selectivity and sensitivity. nih.gov

Table 2: Comparison of Analytical Methods for this compound

| Method | Principle | Application | Key Features |

|---|---|---|---|

| Liquid Chromatography-Fluorimetry | Separation by LC followed by detection of the native fluorescence of α-ribazole. | Quantification of vitamin B12 in foods after conversion to α-ribazole. researchgate.netacs.org | High sensitivity due to fluorescence detection. |

| HPLC-UV | Separation by LC followed by UV absorbance detection. | Purification and analysis of α-RP and other corrinoids from synthesis reactions. researchgate.netacs.org | Robust, widely available, suitable for purification. |

| Mass Spectrometry (MALDI-TOF, LC-MS/MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirmation of product identity (MALDI-TOF); sensitive quantification in complex biological matrices (LC-MS/MS). researchgate.netnih.gov | High specificity and sensitivity, provides structural information. |

Genetic and Molecular Biology Tools for Pathway Manipulation and Gene Expression Studies

A common strategy involves using a model organism that can be easily manipulated genetically, such as Salmonella enterica. Researchers can create strains with specific gene deletions (knockouts) and then introduce genes from other organisms to test their function. For example, a S. enterica strain lacking the cobT gene is unable to synthesize α-RP and, consequently, cobalamin. researchgate.netresearchgate.net This cobT mutant can be used as a background to test the function of α-ribazole salvage pathway genes. Expressing the cblT (transporter) and cblS (kinase) genes from organisms like Listeria innocua or Geobacillus kaustophilus in this mutant strain has been shown to restore cobalamin synthesis when α-ribazole is supplied externally. nih.govresearchgate.net This type of genetic complementation assay provides definitive evidence for the function of the introduced genes in α-ribazole transport and activation. nih.gov

These genetic systems also allow for detailed studies of gene expression and the substrate specificity of the enzymes involved. By expressing variant forms of the enzymes, researchers can probe the structure-function relationships and identify key amino acid residues involved in catalysis and substrate binding.

Computational Modeling and Bioinformatics for Pathway and Enzyme Prediction

Computational and bioinformatic approaches have become increasingly vital for navigating the complexity of metabolic pathways like cobalamin biosynthesis. These tools enable the prediction of gene function, the reconstruction of metabolic networks, and the detailed analysis of enzyme mechanisms.

Bioinformatics for Pathway Prediction: Bioinformatic analyses of genomic data are powerful tools for identifying genes and pathways related to α-ribazole metabolism in diverse organisms. By searching for homologs of known enzymes like CobT, CblS, and CblT in sequenced genomes, researchers can predict whether an organism can synthesize α-RP de novo or if it relies on a salvage pathway. nih.govbiorxiv.org For example, bioinformatics searches identified CblT and CblS homologs in a range of Gram-positive bacteria, including several human pathogens, suggesting that the α-ribazole salvaging pathway is more widespread than initially thought. nih.gov These in silico predictions provide hypotheses that can then be tested experimentally using the genetic tools described above.

Computational Modeling of Enzymes: At a more granular level, computational modeling is used to understand the structure and function of the enzymes themselves.

Structure Prediction: Tools like AlphaFold can generate accurate three-dimensional models of proteins like RiPP biosynthetic enzymes, which can be analogous to enzymes in the cobalamin pathway. mdpi.com These models are crucial for understanding how the enzyme binds its substrates and for guiding site-directed mutagenesis experiments to probe enzyme function. nih.gov

Molecular Modeling and Simulation: Techniques such as quantum mechanics/molecular mechanics (QM/MM) calculations and molecular dynamics (MD) simulations can be used to model the enzymatic reaction itself. acs.orgrsc.org These methods provide insights into the reaction mechanism, the stability of intermediates, and the specific roles of active site residues, which is difficult to obtain through experimental means alone. For example, structure-guided mutagenesis of the CobT enzyme, informed by its crystal structure, helped to elucidate the roles of specific residues in substrate binding and catalysis. nih.gov

These computational approaches, when integrated with experimental validation, accelerate the pace of discovery in understanding the intricate biochemistry of α-ribazole.

Therapeutic and Biotechnological Research Perspectives

Alpha-Ribazole Pathway Enzymes as Targets for Antimicrobial Drug Discovery

The enzymes involved in the biosynthesis of the nucleotide loop of cobalamin, which includes the formation of α-ribazole, present promising targets for the development of new antimicrobial agents. frontiersin.org This is particularly relevant in the face of rising antibiotic resistance, which necessitates the exploration of novel drug targets. frontiersin.orgnih.gov The enzymes of the cobalamin biosynthetic pathway are essential for the survival of many pathogenic bacteria but are absent in humans, making them highly selective targets. frontiersin.org

Inhibiting the cobalamin (vitamin B₁₂) biosynthesis pathway is a viable antibacterial strategy because many bacteria rely on this coenzyme for essential metabolic processes. jmb.or.kr For instance, mutations in genes crucial for cobalamin biosynthesis have been shown to confer tolerance to certain bactericidal antibiotics in Burkholderia cenocepacia. jmb.or.kr This tolerance arises from the depletion of cellular cobalamin, which in turn affects the tricarboxylic acid (TCA) cycle and reduces the production of reactive oxygen species (ROS), a common mechanism of bactericidal antibiotic action. jmb.or.kr Therefore, by intentionally inhibiting this pathway, it is possible to disrupt bacterial metabolism and potentially enhance the efficacy of existing antibiotics or develop new standalone antibacterial agents.

The enzyme CobT, a nicotinate (B505614) mononucleotide:5,6-dimethylbenzimidazole (B1208971) (DMB) phosphoribosyltransferase, is a key enzyme in this pathway. pnas.orgresearchgate.net It catalyzes the synthesis of α-ribazole-5'-phosphate, an essential precursor for the nucleotide loop of cobalamin. pnas.orgresearchgate.net Targeting CobT or other enzymes in this pathway, such as CobS (cobalamin synthase) and CobC (α-ribazole-5'-phosphate phosphatase), could effectively block cobalamin synthesis and inhibit bacterial growth. pnas.org

The development of inhibitors that specifically target bacterial enzymes is a cornerstone of modern antibacterial therapy. gardp.org For the α-ribazole pathway, research is focused on identifying and designing small molecules that can bind to and inactivate key enzymes like CobT. The structure of the CobT enzyme has been studied, providing a basis for the rational design of inhibitors. researchgate.net

The selectivity of these inhibitors is crucial to minimize off-target effects in the host. Since the cobalamin biosynthesis pathway is absent in humans, inhibitors targeting its enzymes are expected to have high selectivity for bacteria. frontiersin.org However, the diversity of these enzymes across different bacterial species presents a challenge. For example, the substrate specificity of CobT can vary, with some bacteria being able to activate different lower ligand bases to create a variety of cobamides. mdpi.com This necessitates the development of broad-spectrum inhibitors or cocktails of inhibitors to target a wide range of pathogens.

Research into inhibitors of other essential bacterial pathways, such as the shikimate pathway and fatty acid biosynthesis, provides a roadmap for the development of α-ribazole pathway inhibitors. mdpi.commdpi.com These studies highlight the importance of targeting conserved binding sites and understanding the physicochemical properties of the active site to design potent and selective drug-like molecules. mdpi.com

Understanding Bacterial Vulnerabilities and Resistance Mechanisms Related to this compound Metabolism

Bacteria can develop resistance to antibiotics through various mechanisms, including enzymatic degradation of the drug, alteration of the drug target, and active efflux of the drug. mdpi.com In the context of α-ribazole metabolism, bacteria could potentially develop resistance to inhibitors by:

Mutating the target enzyme: Changes in the amino acid sequence of enzymes like CobT could reduce the binding affinity of an inhibitor, rendering it less effective.

Upregulating the expression of the target enzyme: Increasing the production of the target enzyme could overcome the inhibitory effect of a drug.

Developing alternative pathways: Some bacteria might be able to bypass the inhibited step by salvaging α-ribazole or other essential intermediates from the environment. researchgate.netfrontiersin.org For example, some bacteria possess transporters for the uptake of exogenous α-ribazole. researchgate.netfrontiersin.org

Efflux pumps: Bacteria could utilize efflux pumps to actively transport the inhibitor out of the cell.

Understanding these potential resistance mechanisms is critical for the development of durable antimicrobial therapies. Studies on bacterial resistance to other enzyme inhibitors, such as those targeting β-lactamases, provide valuable insights into the evolutionary strategies that bacteria may employ.

Exploration of this compound and its Derivatives in Metabolic Engineering

Metabolic engineering aims to modify the metabolic pathways of organisms to enhance the production of desired compounds. This compound and its derivatives have potential applications in this field, particularly in the production of vitamin B₁₂ and other valuable cobamides. mdpi.comnih.gov

By overexpressing genes involved in the α-ribazole biosynthesis pathway, it may be possible to increase the yield of vitamin B₁₂ in industrial fermentation processes using bacteria like Propionibacterium freudenreichii and Pseudomonas denitrificans. mdpi.comnih.gov Genetic engineering strategies have already been employed to improve vitamin B₁₂ production, including the overexpression of key biosynthetic genes and the downregulation of competing pathways. mdpi.comnih.gov

Furthermore, the ability of some bacteria to incorporate different lower ligands to create a variety of cobamides opens up possibilities for producing novel corrinoids with unique properties. mdpi.com This could be achieved by feeding bacteria with different precursor molecules or by engineering the substrate specificity of enzymes like CobT. mdpi.com These novel cobamides could have applications in biocatalysis, bioremediation, and as research tools.

Future Research Directions in this compound Biochemistry and Applications

The study of α-ribazole biochemistry and its potential applications is a rapidly evolving field. Future research will likely focus on several key areas:

High-throughput screening for inhibitors: Developing and implementing high-throughput screening assays to identify novel inhibitors of α-ribazole pathway enzymes from large chemical libraries.

Structural biology of pathway enzymes: Determining the high-resolution structures of key enzymes in complex with substrates and inhibitors to guide the rational design of more potent and selective drugs. researchgate.net

Investigating the role of α-ribazole in microbial communities: Understanding the ecological significance of α-ribazole as a public good that can be exchanged between different microbial species in various environments. frontiersin.orgresearchgate.netresearchgate.net

Development of novel biocatalysts: Engineering α-ribazole pathway enzymes to create novel biocatalysts for the synthesis of modified cobamides and other valuable compounds.

Understanding the regulation of the α-ribazole pathway: Elucidating the regulatory mechanisms that control the expression of genes involved in α-ribazole and cobalamin biosynthesis, including the role of riboswitches. uib.esbiorxiv.org

Continued research in these areas will undoubtedly uncover new fundamental knowledge about bacterial metabolism and pave the way for novel therapeutic and biotechnological applications of α-ribazole and its associated pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。